

Geranyl Acetate as a Volatile Organic Compound: A Technical Guide

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Compound of Interest		
Compound Name:	Geranyl Acetate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl acetate is a naturally occurring monoterpene ester, classified as a volatile organic compound (VOC). It is the acetate ester of geraniol.[1] Recognized by its characteristic sweet, floral, and fruity aroma reminiscent of rose and lavender, **geranyl acetate** is a significant component of many essential oils.[2][3][4] Beyond its widespread use in the fragrance and flavor industries, this VOC is gaining attention in scientific and pharmaceutical research for its diverse biological activities.[5] Preclinical studies have highlighted its potential as an anticancer, anti-inflammatory, and antimicrobial agent, making it a compound of interest for drug development and therapeutic applications.[2][6]

This technical guide provides an in-depth overview of **geranyl acetate**, focusing on its physicochemical properties, biosynthesis, biological mechanisms, and relevant experimental protocols for its study. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding for research and development professionals.

Physicochemical and Spectroscopic Properties

Geranyl acetate is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents like ethanol and oils.[3][4] Its volatility and distinct aroma are central to its role as a VOC.



Physical and Chemical Properties

The key physicochemical properties of **geranyl acetate** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	[(2E)-3,7-dimethylocta-2,6-dienyl] acetate	[7]
Synonyms	Geraniol acetate, Geranyl ethanoate	[4]
Molecular Formula	C12H20O2	[2]
Molecular Weight	196.29 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Sweet, floral, fruity, rose-like	[3]
Density	0.907 - 0.916 g/cm³ at 15-25 °C	[2][3]
Boiling Point	240 to 245 °C	[4]
Melting Point	< 25 °C	[4]
Flash Point	104 °C	[2]
Solubility	Insoluble in water; soluble in ethanol and oils	[4]
logP (Octanol/Water)	3.24 - 4.04	[7][8]
Vapor Pressure	0.0255 mmHg at 25 °C	[2]
Refractive Index	1.457 - 1.462 at 20 °C	[2]

Spectroscopic Data

The structural identification of **geranyl acetate** is confirmed through various spectroscopic techniques.



- ¹H NMR: Proton NMR spectra are available and show characteristic peaks corresponding to the vinyl, allylic, and methyl protons of the geranyl moiety and the acetyl group.[9][10]
- ¹³C NMR: Carbon NMR spectra have been documented, identifying all 12 carbon atoms in the structure.[11]
- Mass Spectrometry (MS): GC-MS analysis provides a distinct fragmentation pattern for geranyl acetate, which is used for its identification and quantification in complex mixtures like essential oils.[12]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C=O ester stretch and C-O stretches.[7]

Natural Occurrence and Biosynthesis Natural Sources

Geranyl acetate is a constituent of over 60 essential oils.[3] It is found in significant quantities in plants such as palmarosa, citronella, lemongrass, geranium, coriander, and carrot.[4] Its natural function in plants is often related to defense and signaling.

Biosynthesis Pathway

Geranyl acetate is a terpenoid, synthesized in plants via the isoprenoid biosynthesis pathway. The universal five-carbon (C5) precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[13][14]

The biosynthesis proceeds as follows:

- GPP Synthesis: Geranyl pyrophosphate synthase (GPPS) catalyzes the condensation of one
 molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl
 pyrophosphate (GPP).[13]
- Geraniol Formation: Geraniol synthase (GES) then converts GPP into the monoterpene alcohol, geraniol.[15]



 Esterification: Finally, an alcohol acetyltransferase (AAT) catalyzes the esterification of geraniol with acetyl-CoA to produce geranyl acetate.[15]

Figure 1: Biosynthesis pathway of Geranyl Acetate.

Biological and Pharmacological Activities

Geranyl acetate has demonstrated a range of biological activities in preclinical models, positioning it as a molecule of interest for therapeutic development.

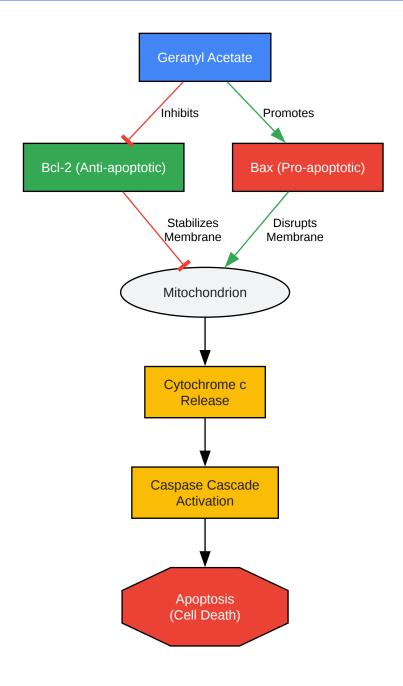
Anticancer Activity

Geranyl acetate exhibits significant cytotoxic effects against various cancer cell lines, primarily by inducing programmed cell death (apoptosis).[16] A study on human colon cancer cells (Colo-205) showed that **geranyl acetate** induces apoptosis, triggers DNA damage, and causes cell cycle arrest at the G2/M phase.[16][17]

Cell Line	Cancer Type	IC50 Value (μM)	Reference(s)
Colo-205	Colon Cancer	30	[17][18]
LoVo	Colon Cancer	~163 (32.1 µg/mL)	[18]
U87	Glioblastoma	~210 (41.3 µg/mL)	[18]

The primary mechanism for its anticancer effect is the induction of mitochondrial apoptosis.[16] **Geranyl acetate** treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[17] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in cell death.





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Figure 2: Apoptosis signaling pathway induced by **Geranyl Acetate**.

Anti-inflammatory Activity

Geranyl acetate has been shown to possess anti-inflammatory properties. In a study using HaCaT keratinocytes, geranyl acetate was found to mitigate para-phenylenediamine (PPD)-induced inflammation.[19] The mechanism involves the suppression of key inflammatory signaling pathways. Specifically, geranyl acetate attenuates the phosphorylation of MAPK (p38, JNK, ERK) and inhibits the activation of downstream transcription factors STAT3 and NF-

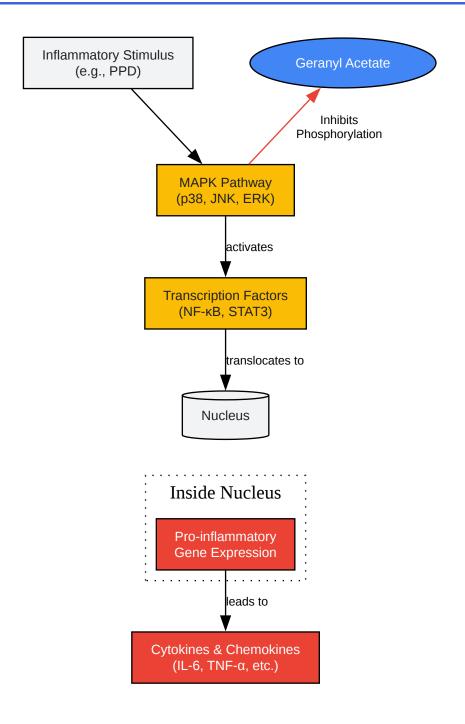




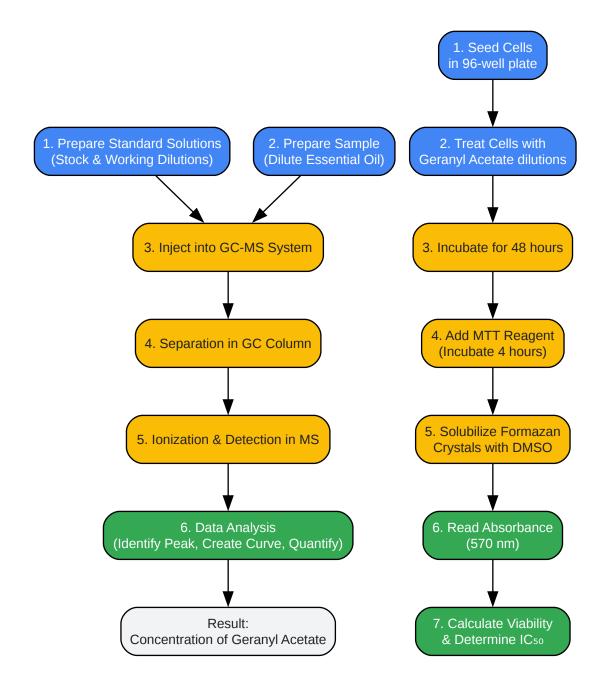


 κ B p65.[19] This leads to a significant downregulation in the expression of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) and chemokines.[19]

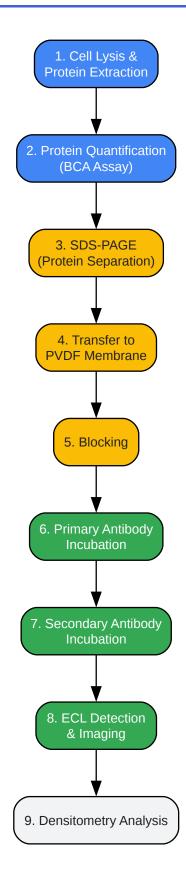












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